molecular formula C16H23BO4 B8145036 Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No. B8145036
M. Wt: 290.2 g/mol
InChI Key: YFDSZWZTUXPZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a useful research compound. Its molecular formula is C16H23BO4 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It is utilized in studying molecular structures and vibrational properties of organic compounds. This application was detailed in the paper "Synthesis, crystal structure and vibrational properties studies of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline" by Wu, Chen, Chen, and Zhou (2021) (Wu, Chen, Chen, & Zhou, 2021).

  • It may be useful in chemical research due to its extended butyl group and twisted dioxaborolane ring, as suggested in the study "4,4,5,5-Tetra­methyl-2-[(Z)-1-(3-methyl­phenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane" by Li and Wang (2016) (Li & Wang, 2016).

  • It is employed in the stereoselective synthesis of cis-beta-methyl-substituted alkenylboronates, as discussed in "Stereoselective synthesis of cis-beta-methyl- and phenyl-substituted alkenylboronates by platinum-catalyzed dehydrogenative borylation" by Ohmura, Takasaki, Furukawa, and Suginome (2009) (Ohmura, Takasaki, Furukawa, & Suginome, 2009).

  • It is used in the synthesis of cis- and trans-fluorophenyl cis- and trans-α-methylene-γ-butyrolactones, as reported in the paper "Syntheses of β- and γ-fluorophenyl cis- and trans-α-methylene-γ-butyrolactones" by Ramachandran, Nair, and Gagare (2014) (Ramachandran, Nair, & Gagare, 2014).

  • It may act as an inhibitor of mycolic acid biosynthesis, as indicated in "Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis" by Hartmann, Minnikin, Römming, Baird, Ratledge, Wheeler, and others (1994) (Hartmann et al., 1994).

  • It is used in in vivo mutagenicity testing of arylboronic acids and esters, as explored in "ERRATUM: In vivo Mutagenicity Testing of Arylboronic Acids and Esters" by Masuda‐Herrera, Dobo, Kenyon, Kenny, Galloway, Escobar, Reddy, Jolly, Martin, Brown, Mckeon, Young, Pant, Dutta, Kulkarni, Bercu, and others (2020) (Masuda‐Herrera et al., 2020).

  • It has inhibitory activity against serine proteases including thrombin, as noted in "Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives" by Spencer, Burd, Goodwin, Mérette, Scully, Adatia, Deadman, and others (2002) (Spencer et al., 2002).

  • It serves as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan, as detailed in "Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole" by Liao, Liu, Wang, Zhou, and others (2022) (Liao et al., 2022).

properties

IUPAC Name

methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12(11-13)9-10-14(18)19-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSZWZTUXPZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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